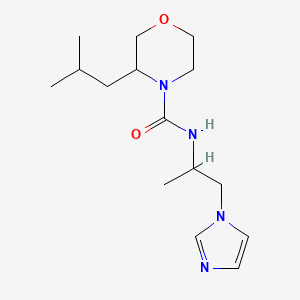
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as DMPE, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPE is a synthetic compound that is primarily used as a research chemical and is not intended for human consumption.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been found to interact with various receptors in the body, including the opioid and serotonin receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified, making it an ideal candidate for use in drug development studies. However, there are also limitations to its use in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of new drugs based on the structure of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. Another area of research is the investigation of the potential therapeutic applications of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone in various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone and its effects on various receptors in the body.
Synthesemethoden
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is synthesized using a multi-step process that involves the reaction of 4,5-dimethylimidazole with 3-methylpiperidin-1-amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. The synthesis of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is a complex process that requires a high degree of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of applications in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-5-4-6-15(7-10)13(17)8-16-9-14-11(2)12(16)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPZKVXOCJJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)






![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)

![[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)

![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)